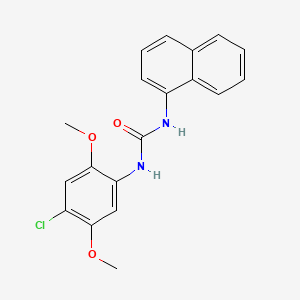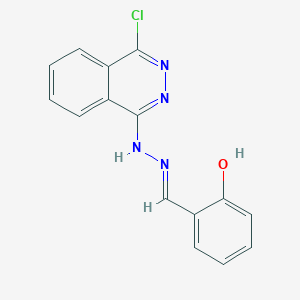
N-(4-chloro-2,5-dimethoxyphenyl)-N'-1-naphthylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-N'-1-naphthylurea, also known as URB597, is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the degradation of the endocannabinoid anandamide, which plays a crucial role in regulating pain, mood, and appetite. URB597 has been studied for its potential therapeutic applications in the treatment of various conditions, including anxiety, depression, and chronic pain.
Mécanisme D'action
N-(4-chloro-2,5-dimethoxyphenyl)-N'-1-naphthylurea acts by selectively inhibiting the FAAH enzyme, which is responsible for the breakdown of anandamide. By inhibiting FAAH, this compound increases levels of anandamide, which in turn activates cannabinoid receptors in the brain and produces its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in preclinical models. These include increased levels of anandamide, activation of cannabinoid receptors, and modulation of neurotransmitter systems involved in anxiety, depression, and pain. This compound has also been shown to reduce inflammation and protect against neurodegeneration in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2,5-dimethoxyphenyl)-N'-1-naphthylurea has several advantages as a research tool. It is highly selective for the FAAH enzyme and does not interact with other enzymes or receptors in the brain. This makes it a useful tool for studying the role of anandamide in various physiological processes. However, this compound also has some limitations. It has a short half-life in the body and requires frequent dosing to maintain its effects. In addition, the effects of this compound may be influenced by factors such as age, sex, and genetic background.
Orientations Futures
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-N'-1-naphthylurea. One area of interest is the development of more potent and selective FAAH inhibitors with potentially enhanced therapeutic properties. Another area of interest is the investigation of the effects of this compound in human clinical trials. Clinical trials could help to establish the safety and efficacy of this compound as a potential therapeutic agent for various conditions. Finally, further research is needed to understand the long-term effects of this compound on the endocannabinoid system and other physiological processes.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-1-naphthylurea involves the reaction of 4-chloro-2,5-dimethoxybenzoyl chloride with 1-naphthylamine in the presence of a base. The resulting product is then treated with urea to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to produce different analogs with potentially enhanced therapeutic properties.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-N'-1-naphthylurea has been extensively studied in preclinical models for its potential therapeutic applications. In animal models of anxiety and depression, this compound has been shown to increase levels of anandamide and produce antidepressant and anxiolytic effects. This compound has also been studied for its potential analgesic effects in animal models of chronic pain. In addition, this compound has been investigated for its potential anti-inflammatory and neuroprotective effects.
Propriétés
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-24-17-11-16(18(25-2)10-14(17)20)22-19(23)21-15-9-5-7-12-6-3-4-8-13(12)15/h3-11H,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGMQEZEBSVZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=CC=CC3=CC=CC=C32)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-imidazol-2-ylmethyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6099243.png)
![2-[5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B6099251.png)

![7-(3,4-difluorobenzyl)-2-(1,2,3-thiadiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099258.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B6099265.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-[(6-methyl-2-pyridinyl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6099272.png)
![N-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}benzenesulfonamide](/img/structure/B6099280.png)
![3-methyl-4-[2-(trifluoromethyl)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6099282.png)
![1-[3-(2-isoxazolidinyl)propanoyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6099294.png)
![1-butyl-3-methyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6099302.png)

![1-{2-[2-(4-fluorophenyl)-1-pyrrolidinyl]-2-oxoethyl}-5-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B6099318.png)
![N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide]](/img/structure/B6099327.png)
![5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B6099329.png)